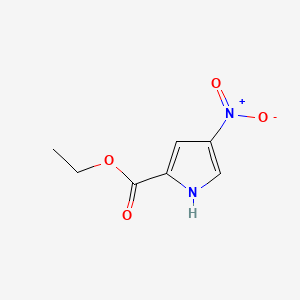

Ethyl 4-nitro-1H-pyrrole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50357. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-nitro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-2-13-7(10)6-3-5(4-8-6)9(11)12/h3-4,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEORWHVRWXGKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287331 | |

| Record name | Ethyl 4-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5930-92-7 | |

| Record name | 5930-92-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-Nitropyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-nitro-1H-pyrrole-2-carboxylate

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-nitro-1H-pyrrole-2-carboxylate (CAS No. 5930-92-7), a heterocyclic compound of interest in synthetic and medicinal chemistry. The structural confirmation of such molecules is fundamentally reliant on a synergistic application of modern spectroscopic techniques. Herein, we detail the characteristic signatures of this compound as observed through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations are presented from the perspective of ensuring data integrity and validating the molecular structure through a multi-faceted analytical approach.

Molecular Structure and Spectroscopic Rationale

This compound possesses a unique electronic architecture. The pyrrole ring is an electron-rich aromatic system, while the nitro group at the C4 position and the ethyl carboxylate group at the C2 position are both strongly electron-withdrawing. This substitution pattern dictates the chemical environment of each atom, giving rise to distinctive signals in various spectroscopic methods. A comprehensive analysis requires correlating data from multiple techniques to build a self-validating structural hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous structure determination.

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Signals:

-

N-H Proton: The proton attached to the pyrrole nitrogen is expected to appear as a broad singlet at a significantly downfield chemical shift, typically > 10 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

Pyrrole Protons: The two protons on the pyrrole ring (at C3 and C5) are in distinct chemical environments. Due to the strong electron-withdrawing effect of the adjacent nitro group, the C5-H proton is expected to be further downfield than the C3-H proton. They will appear as doublets due to coupling with each other.

-

Ethyl Group Protons: The ethyl ester functionality will give rise to two signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from coupling with each other.

Carbon-13 NMR provides a map of the carbon skeleton.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the 160-170 ppm range.

-

Pyrrole Carbons: The four carbons of the pyrrole ring will have distinct chemical shifts. The carbon bearing the nitro group (C4) and the carbon bearing the carboxylate group (C2) will be significantly influenced by these substituents.

-

Ethyl Group Carbons: The methylene (-CH₂-) carbon will appear around 60 ppm, while the terminal methyl (-CH₃) carbon will be the most upfield signal, typically below 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Key Diagnostic Peaks for this compound:

-

N-H Stretch: A moderate to sharp band is expected in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the pyrrole ring.

-

C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl group is anticipated around 1700-1730 cm⁻¹.

-

NO₂ Stretches: The nitro group will exhibit two distinct, strong stretching vibrations: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches from the pyrrole ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

-

C-O Stretch: The C-O single bond of the ester will show a strong absorption in the 1100-1300 cm⁻¹ region.

A related compound, Ethyl 5-nitro-1H-pyrrole-2-carboxylate, shows a characteristic nitrogen-hydrogen stretching vibration as a broad absorption band in the region of 3100-3150 cm⁻¹[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): The compound has a molecular formula of C₇H₈N₂O₄, giving it a molecular weight of 184.15 g/mol [2][3]. The mass spectrum should show a molecular ion peak at m/z = 184.

-

Fragmentation Pattern: Aromatic nitro compounds are known to undergo characteristic fragmentation. Common fragmentation pathways may include the loss of the ethoxy group (-OCH₂CH₃, 45 Da), loss of the entire ethyl ester group, and fragmentation of the nitro group (loss of NO₂ or O). For a similar compound, Ethyl 5-nitro-1H-pyrrole-2-carboxylate, the molecular ion peak appears at m/z 184 with relatively low intensity, which is consistent with the behavior of aromatic nitro compounds that tend to fragment readily[1].

Summary of Spectroscopic Data

| Technique | Feature | Expected Region / Value | Interpretation |

| ¹H NMR | Pyrrole N-H | > 10 ppm (broad singlet) | N-H proton of the pyrrole ring. |

| Pyrrole C5-H | ~7.5-8.5 ppm (doublet) | Aromatic proton deshielded by NO₂ group. | |

| Pyrrole C3-H | ~7.0-7.5 ppm (doublet) | Aromatic proton. | |

| Methylene (-OCH₂-) | ~4.3 ppm (quartet) | Ethyl ester CH₂ group. | |

| Methyl (-CH₃) | ~1.3 ppm (triplet) | Ethyl ester CH₃ group. | |

| ¹³C NMR | Carbonyl (C=O) | ~160-170 ppm | Ester carbonyl carbon. |

| Pyrrole Carbons | ~110-145 ppm | Aromatic carbons of the pyrrole ring. | |

| Methylene (-OCH₂-) | ~60-65 ppm | Ethyl ester CH₂ carbon. | |

| Methyl (-CH₃) | ~14-16 ppm | Ethyl ester CH₃ carbon. | |

| IR | N-H Stretch | 3300-3500 cm⁻¹ | Pyrrole N-H bond vibration. |

| C=O Stretch | 1700-1730 cm⁻¹ | Ester carbonyl vibration. | |

| NO₂ Asymmetric Stretch | 1500-1550 cm⁻¹ | Nitro group vibration. | |

| NO₂ Symmetric Stretch | 1340-1380 cm⁻¹ | Nitro group vibration. | |

| MS | Molecular Ion (M⁺) | m/z = 184 | Molecular weight of the compound. |

Experimental Protocols & Workflow

The acquisition of high-quality, reproducible data is paramount. The following outlines standard operating procedures for the spectroscopic analysis of this compound.

-

Purity: Ensure the sample is of high purity (≥95%) to avoid interference from impurities[2]. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: The choice of solvent is critical, especially for NMR. Deuterated solvents that dissolve the sample and do not have interfering signals in the regions of interest should be used (e.g., DMSO-d₆, CDCl₃).

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

Caption: General workflow for spectroscopic characterization.

Structural Confirmation Logic

The trustworthiness of a structural assignment comes from the convergence of all spectroscopic data. No single technique is sufficient on its own.

References

An In-Depth Technical Guide to Ethyl 4-nitro-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 4-nitro-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's synthesis, physicochemical properties, spectroscopic signature, and its emerging role in the creation of novel therapeutics.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a five-membered, nitrogen-containing heterocycle that serves as a foundational structural motif in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and versatile reactivity make it a "privileged scaffold" in medicinal chemistry. The introduction of a nitro group and an ethyl ester functionality, as seen in this compound, further enhances its utility as a versatile intermediate for the synthesis of more complex and potent pharmaceutical agents.

Physicochemical Properties and Molecular Structure

This compound is a solid compound at room temperature with a planar molecular geometry, as suggested by crystal structure analysis of related compounds.[2] The presence of the electron-withdrawing nitro group and the ester functionality significantly influences the electronic distribution within the pyrrole ring, impacting its reactivity and biological interactions.

| Property | Value | Source(s) |

| CAS Number | 5930-92-7 | [3][4] |

| Molecular Formula | C₇H₈N₂O₄ | [3][5] |

| Molecular Weight | 184.15 g/mol | [3] |

| Melting Point | 174 °C | [6] |

| Appearance | Solid | [3] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through the electrophilic nitration of the parent compound, Ethyl 1H-pyrrole-2-carboxylate. The choice of nitrating agent is critical, as the pyrrole ring is highly susceptible to polymerization under strongly acidic conditions.[7] Therefore, a milder nitrating agent, acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride, is the reagent of choice.[7][8]

The ester group at the 2-position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. However, it directs the incoming electrophile to the 4-position, leading to the desired product.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Electrophilic Nitration

Materials:

-

Ethyl 1H-pyrrole-2-carboxylate

-

Fuming Nitric Acid (d = 1.5)

-

Acetic Anhydride

-

Ether

-

Sodium Sulphate

-

Alumina for chromatography

-

Benzene/Petroleum Pentanes (Eluent)

Procedure:

-

Dissolve Ethyl 1H-pyrrole-2-carboxylate in acetic anhydride and cool the solution to below -5 °C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride to the reaction mixture, ensuring the temperature is maintained below -5 °C.[9]

-

After the addition is complete, allow the reaction to stir at low temperature for a specified time to ensure complete conversion.

-

Carefully pour the reaction mixture into ice-water to hydrolyze the excess acetic anhydride.

-

Extract the product into ether.

-

Dry the organic layer over anhydrous sodium sulphate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on alumina using a benzene/petroleum pentanes solvent system to yield the pure this compound.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the ethyl group protons, and the N-H proton. The two protons on the pyrrole ring will appear as doublets in the aromatic region. The ethyl group will exhibit a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two sp² hybridized carbons of the pyrrole ring, the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbon atom attached to the nitro group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretch: A broad peak around 3300-3500 cm⁻¹.

-

C=O stretch (ester): A strong, sharp peak around 1700-1725 cm⁻¹.

-

N-O stretch (nitro group): Two strong peaks, one asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.15 g/mol ). The fragmentation pattern will likely involve the loss of the ethoxy group (-OC₂H₅), the nitro group (-NO₂), and other characteristic fragments of the pyrrole ring.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the nitro and ester groups provides two reactive handles for further chemical transformations.

Caption: Applications in the synthesis of bioactive compounds.

Precursor to Novel Therapeutics

The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse pharmacophores. This amino-pyrrole derivative is a key intermediate in the synthesis of compounds with potential therapeutic activities.

-

Antibacterial Agents: Nitropyrrole-containing natural products have demonstrated significant antibacterial activity.[10] Synthetic derivatives of this compound can be explored for their potential as novel antibacterial agents, particularly against drug-resistant strains.

-

Antifungal and Antitumor Agents: The pyrrole scaffold is present in numerous antifungal and antitumor drugs. The unique electronic properties conferred by the nitro group can be exploited to design new compounds with enhanced efficacy and selectivity.[2]

Role as a Pharmacophore

The pyrrole-2-carboxylate moiety itself is recognized as an important pharmacophore in various drug candidates.[10] It can participate in crucial hydrogen bonding and other non-covalent interactions with biological targets.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and the reactivity of its functional groups make it an attractive starting material for the development of novel therapeutics targeting a range of diseases. This guide provides a solid foundation for researchers and scientists to understand and utilize this important molecule in their drug development endeavors.

References

- 1. scispace.com [scispace.com]

- 2. Buy Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1 [smolecule.com]

- 3. This compound AldrichCPR 5930-92-7 [sigmaaldrich.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound, CasNo.5930-92-7 BOC Sciences United States [bocscichem.lookchem.com]

- 6. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR spectrum [chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pyrrole nitration [quimicaorganica.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to Ethyl 4-nitro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry and medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures with desired biological activities. Among these, ethyl 4-nitro-1H-pyrrole-2-carboxylate stands out as a particularly valuable and versatile scaffold. Its unique arrangement of functional groups—a reactive pyrrole ring, an electron-withdrawing nitro group, and a modifiable ester moiety—offers a wealth of opportunities for synthetic transformations. This technical guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, positioning it as a key intermediate for the synthesis of innovative therapeutics and functional materials.

Core Characteristics of this compound

This compound is a stable, crystalline solid at room temperature. A comprehensive understanding of its physical and chemical properties is fundamental to its effective application in synthesis.

| Property | Value |

| CAS Number | 5930-92-7 |

| Molecular Formula | C₇H₈N₂O₄ |

| Molecular Weight | 184.15 g/mol |

| Melting Point | 174 °C |

| Boiling Point | 347.7 °C at 760 mmHg |

| Appearance | Solid |

Table 1: Physicochemical Properties of this compound

The reactivity of this molecule is dictated by the interplay of its functional groups. The pyrrole ring is an electron-rich aromatic system, though the presence of the strongly electron-withdrawing nitro group at the 4-position significantly influences its reactivity towards electrophiles and nucleophiles. The ester at the 2-position provides a handle for further modifications, such as hydrolysis, amidation, or reduction.

Synthesis of the Pyrrole Scaffold: A Strategic Approach

The journey to this compound begins with the construction of the core pyrrole ring. A common and efficient method for this is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] For the synthesis of the precursor, ethyl 1H-pyrrole-2-carboxylate, a variation of this approach or other established methods for pyrrole synthesis can be employed.

A well-documented procedure for the synthesis of ethyl 1H-pyrrole-2-carboxylate starts from the acylation of pyrrole with trichloroacetyl chloride, followed by reaction with sodium ethoxide.[3]

References

- 1. Synthesis and antiviral activity of distamycin A analogues: substitutions on the different pyrrole nitrogens and in the amidine function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Permethyl analogue of the pyrrolic antibiotic distamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

"Ethyl 4-nitro-1H-pyrrole-2-carboxylate" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-nitro-1H-pyrrole-2-carboxylate

This guide provides a comprehensive technical overview of the solubility and stability of this compound, a key intermediate in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Introduction to this compound

This compound (CAS No. 5930-92-7) is a heterocyclic organic compound with the molecular formula C₇H₈N₂O₄.[1][2] Its structure, featuring a pyrrole ring substituted with a nitro group and an ethyl carboxylate group, makes it a valuable building block in medicinal chemistry and materials science. The presence of these functional groups dictates its physicochemical properties, including solubility and stability, which are critical parameters for its handling, formulation, and application.

Key Physicochemical Properties:

-

Molecular Weight: 184.15 g/mol [2]

-

Melting Point: 174°C[2]

-

Boiling Point (Predicted): 347.7 ± 22.0 °C[2]

-

Appearance: Likely a solid at room temperature, given the high melting point.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be predicted based on its molecular structure and the general principle of "like dissolves like." The molecule possesses both polar (nitro group, ester carbonyl, N-H of the pyrrole) and non-polar (ethyl group, pyrrole ring) characteristics, suggesting solubility in a range of organic solvents.

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Likely Soluble | The high polarity of these solvents can effectively solvate the polar functional groups of the compound. Similar heterocyclic compounds often show good solubility in these solvents.[3] |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The hydroxyl groups of these solvents can hydrogen bond with the nitro and ester groups, but the non-polar regions of the compound may limit high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly to Moderately Soluble | These solvents have intermediate polarity and may provide moderate solubility. |

| Ester | Ethyl Acetate | Sparingly to Moderately Soluble | Structural similarity to the ethyl ester group of the compound may promote solubility. |

| Non-Polar | Hexane, Toluene | Likely Insoluble | The overall polarity of the compound is too high for significant solubility in non-polar hydrocarbon solvents. |

| Aqueous | Water | Likely Insoluble | The presence of the non-polar pyrrole ring and ethyl group is expected to make the compound poorly soluble in water, a common trait for many organic molecules of this size. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in various solvents.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, DMSO, DMF, and hexane).

-

Saturated Solution Preparation:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaking incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter is recommended.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is influenced by its functional groups. Potential degradation pathways include hydrolysis of the ethyl ester, reduction of the nitro group, and degradation of the pyrrole ring under certain conditions.

Table 2: Predicted Stability of this compound

| Condition | Potential Degradation Pathway | Predicted Stability | Rationale |

| Acidic pH | Ester Hydrolysis, Decarboxylation of resulting acid | Potentially Unstable | The ester linkage can be susceptible to acid-catalyzed hydrolysis. The resulting carboxylic acid may be prone to decarboxylation, as seen in related pyrrole-2-carboxylic acids.[4] |

| Neutral pH | Ester Hydrolysis | Relatively Stable | Hydrolysis is generally slower at neutral pH compared to acidic or basic conditions. |

| Basic pH | Ester Hydrolysis | Unstable | Base-catalyzed hydrolysis of the ester is typically rapid. The pyrrole N-H is also acidic and can be deprotonated. |

| Elevated Temperature | General Degradation | Monitor for Degradation | While some pyrrole esters show good thermal stability, elevated temperatures can accelerate degradation reactions.[5][6] Nitroaromatic compounds can decompose at very high temperatures.[7] |

| Light Exposure (Photostability) | Photodegradation | Potentially Unstable | Aromatic nitro compounds can be susceptible to photolytic degradation. It is advisable to protect the compound from light. |

Experimental Protocol for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and pathways. This information is crucial for developing stable formulations and analytical methods.

Methodology:

-

Stress Conditions:

-

Acidic: 0.1 M HCl at a specified temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at room temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Solid compound at elevated temperatures (e.g., 80°C).

-

Photolytic: Solution exposed to UV and visible light as per ICH Q1B guidelines.

-

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) and expose them to the stress conditions.

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.

-

Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in structure elucidation.

-

-

Data Evaluation:

-

Calculate the percentage of degradation at each time point.

-

Determine the rate of degradation under each condition.

-

Propose structures for the major degradation products based on the LC-MS data.

-

Diagram 2: Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Conclusion

While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework for understanding and evaluating its solubility and stability based on fundamental chemical principles and data from analogous compounds. The provided protocols offer a systematic approach for researchers to generate the necessary data for their specific applications, ensuring the reliable use of this important chemical intermediate. It is predicted that the compound will be soluble in polar aprotic solvents and susceptible to degradation under basic and potentially acidic and photolytic conditions. Experimental verification is strongly recommended.

References

- 1. This compound, CasNo.5930-92-7 BOC Sciences United States [bocscichem.lookchem.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

The Strategic Role of Ethyl 4-nitro-1H-pyrrole-2-carboxylate in the Synthesis of Next-Generation DNA Minor Groove Binders

Introduction

In the landscape of medicinal chemistry, the pyrrole scaffold is a recurring motif in a multitude of biologically active compounds, prized for its unique electronic properties and its role as a pharmacophore.[1] Among the vast family of pyrrole derivatives, Ethyl 4-nitro-1H-pyrrole-2-carboxylate emerges as a pivotal building block, particularly in the synthesis of DNA minor groove binders (MGBs). These MGBs are a class of small molecules designed to fit snugly into the minor groove of DNA, a region less sterically hindered and with a high density of information in the form of hydrogen bond donors and acceptors. By selectively recognizing and binding to specific DNA sequences, these compounds can modulate gene expression and other DNA-dependent cellular processes, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiparasitic, and anticancer properties.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a strategic intermediate. We will delve into the detailed protocols for its synthesis and its subsequent elaboration into more complex structures, culminating in the creation of potent DNA minor groove binders. The causality behind the experimental choices and the significance of the structural features will be elucidated to provide a deeper understanding of the drug discovery process.

Core Attributes of this compound

This compound (CAS No. 5930-92-7) is a stable, crystalline solid that serves as an excellent starting material for several key reasons.[3][4][5][6] The electron-withdrawing nature of the nitro group at the C4 position significantly influences the reactivity of the pyrrole ring, while the ethyl ester at the C2 position provides a versatile handle for further chemical modifications, such as amidation. The N-H proton of the pyrrole ring is acidic enough to be readily deprotonated, allowing for straightforward N-alkylation to introduce diverse side chains, a crucial step in tuning the biological activity and pharmacokinetic properties of the final MGBs.

Synthesis of the Key Intermediate: this compound

The journey towards complex DNA minor groove binders begins with the reliable synthesis of the core building block, this compound. The following protocol, adapted from established literature, provides a robust method for its preparation.[2]

Protocol 1: Synthesis of this compound

This two-step process involves the formation of an acid chloride followed by esterification.

Step 1: Formation of 4-Nitro-1H-pyrrole-2-carbonyl chloride

-

To 4-Nitro-1H-pyrrole-2-carboxylic acid, add thionyl chloride (10 mL).

-

Heat the mixture under reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude acid chloride. This intermediate is typically used in the next step without further purification due to its reactivity.

Step 2: Esterification to this compound

-

Dissolve the crude 4-Nitro-1H-pyrrole-2-carbonyl chloride in dry dichloromethane (25 mL).

-

To this solution, add ethanol (10 mL) followed by triethylamine (2 mL). Triethylamine acts as a base to neutralize the HCl generated during the esterification.

-

Stir the reaction mixture at room temperature overnight.

-

After completion, the reaction mixture can be worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford this compound as a brown solid (93% yield).[2]

Application in the Synthesis of a DNA Minor Groove Binder Intermediate

The true utility of this compound is demonstrated in its role as a precursor for more elaborate structures. A key transformation is the N-alkylation of the pyrrole ring, which introduces a side chain that can be further functionalized. The following protocol details the synthesis of Ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate, an important intermediate for DNA minor groove binders.[7]

Protocol 2: Synthesis of Ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate

This protocol exemplifies a typical N-alkylation reaction.

-

Dissolve this compound (0.230 g, 1.25 mmol) in acetone (25 mL).

-

To this solution, add sodium carbonate (0.395 g, 3.73 mmol) as a base to deprotonate the pyrrole nitrogen.

-

Add tetrabutylammonium iodide (0.462 g, 1.25 mmol) as a phase-transfer catalyst to facilitate the reaction.

-

Add 5-chloro-1-pentyne (or a similar alkylating agent like propyl bromide solution 80 wt. % in toluene, 1.50 mL).

-

Heat the reaction mixture under reflux for 6 hours.

-

After reflux, continue stirring the reaction at room temperature overnight.

-

Add water and ethyl acetate to the reaction mixture and perform a liquid-liquid extraction.

-

Collect the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to yield the desired N-alkylated product.

Synthetic Workflow: From Building Block to Complex Intermediate

The following diagram illustrates the synthetic progression from the basic pyrrole precursor to a more functionalized intermediate, highlighting the key transformations.

Caption: Synthetic pathway from 4-Nitro-1H-pyrrole-2-carboxylic acid to a DNA MGB.

Biological Activity of Derived DNA Minor Groove Binders

The strategic incorporation of the nitropyrrole moiety, facilitated by the use of this compound, leads to the synthesis of DNA minor groove binders with potent biological activities. These compounds have demonstrated efficacy against a range of pathogens and cancer cell lines. The nitro group itself can be a key pharmacophoric feature, or it can serve as a precursor to an amino group, which is often found in the final bioactive molecules.

While specific biological data for the direct derivatives of Ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate are part of ongoing research, related nitropyrrole-containing DNA minor groove binders have shown significant activity. For instance, derivatives have been developed with potent antiprotozoal activity, and others have exhibited promising anticancer properties.[8]

The following table summarizes the typical range of biological activities observed for this class of compounds.

| Biological Target | Activity Type | Reported Potency (IC₅₀/MIC) |

| Trypanosoma brucei (parasite) | Antiparasitic | Low micromolar to nanomolar range |

| Plasmodium falciparum (parasite) | Antimalarial | Nanomolar range |

| Various Cancer Cell Lines | Anticancer | Low micromolar range |

| Gram-positive Bacteria | Antibacterial | Sub-micromolar range |

Conclusion

This compound is a versatile and highly valuable building block in medicinal chemistry. Its well-defined reactivity and strategic placement of functional groups provide a reliable entry point for the synthesis of complex and potent DNA minor groove binders. The protocols outlined in this application note offer a practical guide for researchers to utilize this key intermediate in their drug discovery programs. The continued exploration of derivatives based on this scaffold holds significant promise for the development of new therapeutics to address unmet medical needs in infectious diseases and oncology.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Water-soluble DNA minor groove binders as potential chemotherapeutic agents: synthesis, characterization, DNA binding and cleavage, antioxidation, cytotoxicity and HSA interactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 7. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 8. esmed.org [esmed.org]

Application Note: A Validated Protocol for the Regioselective Nitration of Ethyl Pyrrole-2-Carboxylate

Introduction: The Significance of Nitropyrroles

Pyrrole heterocycles are fundamental scaffolds in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The introduction of a nitro group onto the pyrrole ring dramatically influences its electronic properties and provides a versatile chemical handle for further synthetic transformations. Ethyl 5-nitro-1H-pyrrole-2-carboxylate (CAS 36131-46-1) is a particularly valuable building block in medicinal chemistry and organic synthesis.[3][4][5] The nitro group can be readily reduced to an amine, enabling the construction of amides, sulfonamides, and other functionalities, while the ester provides a site for hydrolysis or amidation.

This application note provides a detailed, field-proven experimental procedure for the synthesis of ethyl 5-nitro-1H-pyrrole-2-carboxylate. Beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind the chosen conditions, emphasizes critical safety protocols, and offers insights for successful execution and product characterization, tailored for researchers in synthetic chemistry and drug development.

Theory and Mechanistic Insights

The nitration of pyrrole is a classic example of an electrophilic aromatic substitution reaction. However, the high reactivity of the pyrrole ring presents a significant challenge. The π-electron-rich system is highly susceptible to oxidation and polymerization under the harsh acidic conditions of standard nitrating mixtures (e.g., HNO₃/H₂SO₄).[6] Therefore, a milder nitrating agent is essential for a successful transformation.

2.1 The Nitrating Agent: Acetyl Nitrate

This protocol employs a mixture of fuming nitric acid in acetic anhydride. This combination generates acetyl nitrate in situ, which serves as a less aggressive electrophile than the nitronium ion (NO₂⁺) found in mixed acid. The reaction proceeds at low temperatures to further temper the reactivity and minimize byproduct formation.[7][8]

2.2 Regioselectivity: The Directing Effects of Substituents

The pyrrole ring itself preferentially undergoes electrophilic attack at the C2 or C5 positions due to the superior resonance stabilization of the resulting carbocation intermediate (the arenium ion) compared to attack at C3 or C4.[6][9] In the case of ethyl pyrrole-2-carboxylate, the starting material already has an electron-withdrawing ester group at the C2 position. While this group deactivates the ring towards electrophilic attack, the powerful activating effect of the ring nitrogen still dominates. The substitution is therefore directed to the available C5 position, leading to the desired product, ethyl 5-nitro-1H-pyrrole-2-carboxylate.

2.3 Reaction Mechanism

The mechanism involves two primary stages:

-

Electrophilic Attack: The π-electrons of the pyrrole ring attack the electrophilic nitrogen of the nitrating agent (acetyl nitrate), forming a resonance-stabilized carbocation intermediate (sigma complex).

-

Rearomatization: A base (such as acetate) abstracts a proton from the C5 position, collapsing the intermediate and restoring the aromaticity of the pyrrole ring to yield the final product.[6]

Caption: Mechanism of pyrrole nitration.

Critical Safety Protocols

Nitration reactions are inherently hazardous due to the use of strong oxidizers and the highly exothermic nature of the reaction.[10] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, acid-resistant gloves (butyl rubber or neoprene are recommended), and chemical splash goggles with a full-face shield.[11]

-

Engineering Controls: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height.[11][12] An emergency eyewash station and safety shower must be immediately accessible.[13][14]

-

Reagent Handling: Nitric acid is extremely corrosive and a powerful oxidizer. It can cause severe burns and reacts violently with organic materials, reducing agents, and metals.[12][13][14] Acetic anhydride is also corrosive and flammable. Avoid contact and inhalation.

-

Temperature Control: The reaction is highly exothermic. The addition of the nitrating agent must be performed slowly and with efficient cooling to prevent a runaway reaction, which could lead to an explosion.[10]

-

Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents.[12] Quench any residual reactive agents before disposal according to institutional guidelines.

Experimental Procedure

4.1 Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| Ethyl pyrrole-2-carboxylate | ≥98% | Sigma-Aldrich |

| Acetic Anhydride (Ac₂O) | Reagent Grade, ≥98% | Fisher Scientific |

| Fuming Nitric Acid (HNO₃) | ≥90% | VWR |

| Ethanol (EtOH) | 200 Proof, ACS Grade | Decon Labs |

| Deionized Water (H₂O) | Type II | In-house |

| Ice | N/A | In-house |

| Celite® 545 | N/A | Sigma-Aldrich |

-

Equipment: Three-necked round-bottom flask, magnetic stirrer and stir bar, thermometer, addition funnel, ice-salt bath, Buchner funnel, filtration flask, rotary evaporator.

4.2 Step-by-Step Protocol

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice-salt bath.

-

Substrate Solution: Charge the flask with ethyl pyrrole-2-carboxylate (5.0 g, 35.9 mmol) and acetic anhydride (50 mL). Stir the mixture until the substrate is fully dissolved and cool the solution to -10 °C.

-

Nitrating Mixture Preparation: In a separate beaker, carefully add fuming nitric acid (2.5 mL, 59.8 mmol) dropwise to acetic anhydride (20 mL) while cooling in an ice bath. Caution: This addition is exothermic. Prepare this mixture immediately before use.

-

Reaction: Transfer the freshly prepared nitrating mixture to the addition funnel. Add the nitrating mixture dropwise to the stirred pyrrole solution over a period of 30-45 minutes. Critically maintain the internal reaction temperature between -10 °C and -5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at -5 °C for an additional 30 minutes. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

-

Quenching: Slowly pour the reaction mixture into a 1 L beaker containing 500 g of crushed ice and 200 mL of water with vigorous stirring. A yellow precipitate will form.

-

Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold water (3 x 100 mL) until the filtrate is neutral to pH paper.

-

Drying: Dry the crude product under vacuum. The expected crude yield is approximately 5.5 - 6.0 g.

4.3 Purification

Recrystallize the crude solid from hot ethanol (~50-60 mL). Dissolve the solid in the minimum amount of hot ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

-

Expected Product: Ethyl 5-nitro-1H-pyrrole-2-carboxylate is typically isolated as a yellowish-brown solid.[4]

-

Expected Yield: 75-85%.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The data should be consistent with literature values.[3]

Workflow and Data Summary

Caption: Experimental workflow for the nitration of ethyl pyrrole-2-carboxylate.

Table 1: Key Reaction Parameters

| Parameter | Value | Rationale |

| Substrate | Ethyl pyrrole-2-carboxylate | Starting material for synthesis. |

| Nitrating Agent | Fuming HNO₃ in Acetic Anhydride | Provides a mild source of the electrophile to prevent polymerization.[6][7] |

| Stoichiometry (HNO₃) | ~1.7 equivalents | Ensures complete conversion of the starting material. |

| Temperature | -10 °C to -5 °C | Controls the exothermic reaction and minimizes side product formation. |

| Reaction Time | ~1.5 hours | Sufficient for complete reaction as monitored by TLC. |

| Work-up | Quenching on ice-water | Safely terminates the reaction and precipitates the solid product. |

| Purification Method | Recrystallization (Ethanol) | Effective method for removing impurities to yield high-purity product. |

Conclusion

This application note details a robust and reproducible protocol for the regioselective nitration of ethyl pyrrole-2-carboxylate. By employing acetyl nitrate as a mild nitrating agent and maintaining strict temperature control, this method reliably produces the desired ethyl 5-nitro-1H-pyrrole-2-carboxylate in high yield and purity. The emphasis on the mechanistic underpinnings and rigorous safety procedures provides researchers with a comprehensive guide for the successful and safe synthesis of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. pyrrole nitration [quimicaorganica.org]

- 7. uop.edu.pk [uop.edu.pk]

- 8. m.youtube.com [m.youtube.com]

- 9. homework.study.com [homework.study.com]

- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 11. m.youtube.com [m.youtube.com]

- 12. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 13. ehs.washington.edu [ehs.washington.edu]

- 14. ehs.com [ehs.com]

Application Notes & Protocols: Ethyl 4-nitro-1H-pyrrole-2-carboxylate Derivatives for Organic Synthesis

Introduction: The Strategic Value of the Nitropyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, from antibiotics to anti-cancer agents.[1][2] Its aromatic, electron-rich nature makes it a versatile platform for chemical modification. Within this class, Ethyl 4-nitro-1H-pyrrole-2-carboxylate (CAS No. 5930-92-7) emerges as a particularly strategic starting material for synthetic chemists.[3][4]

This molecule is engineered for synthetic utility. The key features are:

-

The Pyrrole Core: A five-membered aromatic heterocycle prevalent in pharmaceuticals.[1]

-

The Nitro Group (-NO₂): A powerful electron-withdrawing group that activates the pyrrole ring for certain reactions and, more importantly, serves as a synthetic linchpin. It can be readily reduced to an amine, unlocking a vast potential for diversification.[5][6]

-

The Ethyl Ester (-COOEt): A stable functional group that can be hydrolyzed to a carboxylic acid or converted into amides, providing another handle for modification.

-

The N-H Proton: The pyrrole nitrogen can be deprotonated and subsequently alkylated or arylated, allowing for further structural elaboration.

This guide provides an in-depth exploration of the synthesis and derivatization of this powerful building block, complete with detailed protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties

A summary of the properties for the parent compound and a key derivative is provided below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₈N₂O₄ | 184.15 | 5930-92-7[3] |

| Ethyl 4-amino-1H-pyrrole-2-carboxylate | C₇H₁₀N₂O₂ | 154.17 | 63251-48-9 |

Synthetic Workflow Overview

The strategic utility of this compound lies in its capacity to serve as a branching point for the synthesis of a diverse library of compounds. The following workflow illustrates the primary transformations discussed in this guide.

Caption: Key synthetic pathways originating from this compound.

PART 1: Core Synthetic Protocols

Protocol 1: Reduction of the Nitro Group to Synthesize Ethyl 4-amino-1H-pyrrole-2-carboxylate

The conversion of the nitro group to an amine is arguably the most critical transformation of this scaffold. It changes the electronic properties of the ring from electron-poor to electron-rich and provides a nucleophilic handle for countless subsequent reactions. Catalytic hydrogenation is a clean and efficient method for this purpose.[5]

Reaction Scheme:

Caption: Reduction of the nitro group via catalytic hydrogenation.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 5 mol%

-

Ethanol (EtOH), reagent grade

-

Hydrogen (H₂) gas balloon or Parr hydrogenator

-

Celite®

-

Round-bottom flask, magnetic stirrer, hydrogenation apparatus

Procedure:

-

To a round-bottom flask, add this compound (e.g., 1.84 g, 10.0 mmol).

-

Add ethanol (e.g., 50 mL) to dissolve the starting material.

-

Carefully add 10% Pd/C (e.g., 532 mg, 0.5 mmol Pd) to the solution under a stream of nitrogen or argon.

-

Scientist's Note: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere.

-

-

Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).

-

Rationale: Celite prevents the fine Pd/C particles from passing through the filter paper. The catalyst on the Celite should be kept wet with solvent until it can be disposed of properly to prevent ignition upon drying in air.

-

-

Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

-

The resulting crude solid can be purified by recrystallization from ethanol/water or by silica gel chromatography to afford Ethyl 4-amino-1H-pyrrole-2-carboxylate as a stable solid.

Protocol 2 & 3: Functionalization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.[7][8][9] To utilize these powerful reactions on our scaffold, we must first install a suitable handle, such as a halide. The amino-pyrrole synthesized in Protocol 1 can be converted to a bromo-pyrrole via a Sandmeyer-type reaction, which then serves as the electrophilic partner in a Suzuki-Miyaura coupling.

This protocol describes the conversion of the amine to a bromide, a crucial precursor for cross-coupling.

Materials:

-

Ethyl 4-amino-1H-pyrrole-2-carboxylate (1.0 eq)

-

Copper(I) Bromide (CuBr, 1.2 eq)

-

tert-Butyl nitrite (t-BuONO, 1.2 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

In a round-bottom flask, dissolve Ethyl 4-amino-1H-pyrrole-2-carboxylate (e.g., 1.54 g, 10.0 mmol) in anhydrous acetonitrile (50 mL).

-

Add Copper(I) Bromide (e.g., 1.72 g, 12.0 mmol).

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Slowly add tert-butyl nitrite (e.g., 1.4 mL, 12.0 mmol) dropwise over 15 minutes. Vigorous gas evolution (N₂) will be observed.

-

Rationale: tert-Butyl nitrite serves as the diazotizing agent, converting the primary amine into a diazonium salt in situ. CuBr acts as the catalyst and bromide source for the subsequent displacement of the diazonium group.

-

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield Ethyl 4-bromo-1H-pyrrole-2-carboxylate.

This protocol demonstrates the synthesis of a C-C bond at the C4 position of the pyrrole ring, a key strategy in building molecular complexity.

Catalytic Cycle:

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7][8]

Materials:

-

Ethyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq)

-

Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., Dioxane/Water or Toluene/Water)

-

Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

-

To a Schlenk flask, add Ethyl 4-bromo-1H-pyrrole-2-carboxylate (e.g., 218 mg, 1.0 mmol), the chosen arylboronic acid (e.g., 146 mg, 1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol).

-

Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

-

Rationale: The Pd(0) catalyst is sensitive to oxygen, and performing the reaction under an inert atmosphere is crucial for its stability and catalytic activity.[10]

-

-

Add the degassed solvent system (e.g., 8 mL of dioxane and 2 mL of water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until TLC indicates consumption of the starting material (typically 4-12 hours).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

-

Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography to afford the desired 4-aryl-1H-pyrrole derivative.

PART 2: Additional Derivatization Protocols

Protocol 4: N-Alkylation of the Pyrrole Ring

Direct functionalization of the pyrrole nitrogen is a straightforward method to introduce substituents that can modulate steric and electronic properties.

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Alkyl halide (e.g., Iodomethane or Benzyl bromide, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

-

To a flame-dried, three-necked flask under argon, add a suspension of NaH (e.g., 44 mg, 1.1 mmol) in anhydrous THF (10 mL).

-

Cool the suspension to 0 °C.

-

Add a solution of this compound (e.g., 184 mg, 1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

Scientist's Note: Hydrogen gas is evolved during the deprotonation. Ensure proper ventilation.

-

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkyl halide (1.1 mmol) dropwise and allow the reaction to warm to room temperature.

-

Stir for 2-4 hours until the reaction is complete by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify by silica gel chromatography to yield the N-alkylated product.

Protocol 5: Conversion of the Ester to an Amide

Converting the ester to an amide introduces a hydrogen bond donor/acceptor unit, which is often critical for biological activity.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (e.g., Benzylamine, 2.0 eq)

-

Sodium methoxide (NaOMe), catalytic amount

-

Methanol (MeOH)

Procedure:

-

Dissolve this compound (e.g., 184 mg, 1.0 mmol) in methanol (10 mL).

-

Add the desired amine (2.0 mmol) followed by a catalytic amount of sodium methoxide (e.g., 5 mg).

-

Heat the mixture to reflux and monitor by TLC. The reaction may take 12-24 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess amine) and then with saturated sodium bicarbonate solution.

-

Dry the organic layer, concentrate, and purify the resulting solid by recrystallization or chromatography to afford the desired N-substituted 4-nitro-1H-pyrrole-2-carboxamide.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. bocscichem.lookchem.com [bocscichem.lookchem.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Buy Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1 [smolecule.com]

- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 8. nobelprize.org [nobelprize.org]

- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

The Strategic Application of Ethyl 4-Nitro-1H-pyrrole-2-carboxylate in Natural Product Synthesis: A Guide for Researchers

For the modern medicinal chemist and natural product chemist, the pyrrole scaffold is a cornerstone of molecular design, appearing in a vast array of biologically active compounds.[1] Its unique electronic properties and versatile reactivity make it an invaluable heterocyclic motif. Among the various substituted pyrroles available to the synthetic chemist, Ethyl 4-nitro-1H-pyrrole-2-carboxylate stands out as a particularly strategic starting material. The electron-withdrawing nitro group significantly influences the reactivity of the pyrrole ring, and its facile conversion into other functional groups opens up a multitude of synthetic possibilities.

This comprehensive guide provides an in-depth exploration of the utility of this compound as a key intermediate in the synthesis of complex natural products. We will delve into a proposed synthetic pathway for the marine alkaloid Lukianol A , a potent cytotoxic agent, to illustrate the practical application of this versatile building block. The protocols detailed herein are grounded in established, peer-reviewed methodologies, offering a robust framework for researchers in drug discovery and development.

The Versatility of this compound: A Synthetic Linchpin

The strategic importance of this compound lies in the ortho-para directing nitro group, which can be readily transformed into a variety of other functionalities. This allows for a modular and convergent approach to the synthesis of highly substituted pyrrole-containing natural products. The primary transformations that underscore its utility are:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which serves as a handle for a wide range of subsequent reactions, including diazotization and amide bond formation.[2]

-

Conversion to Halides: The resulting amine can be converted to a halide, typically a bromide or iodide, via the Sandmeyer reaction.[1][3] This opens the door to a plethora of palladium-catalyzed cross-coupling reactions.

-

Cross-Coupling Reactions: The halogenated pyrrole can then be subjected to powerful C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura coupling, to introduce complex aryl or heteroaryl moieties.[4][5]

-

Manipulation of the Ester: The ethyl ester at the 2-position provides another point of diversification. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to the alcohol for further functionalization.[6]

This inherent reactivity profile makes this compound an ideal starting point for the construction of the intricate architectures found in many natural products.

Proposed Total Synthesis of Lukianol A

To exemplify the application of this compound, we present a proposed synthetic route to the marine alkaloid Lukianol A. This natural product, isolated from the tunicate Didemnum sp., exhibits significant cytotoxicity and is a compelling target for total synthesis.[7][8]

Caption: Proposed synthetic pathway to Lukianol A.

Detailed Experimental Protocols

The following protocols are based on established and reliable procedures for analogous transformations. Researchers should always perform their own risk assessments and optimization studies.

Protocol 1: Reduction of this compound

This procedure details the catalytic hydrogenation of the nitro group to an amine. This is a crucial first step in functionalizing the pyrrole ring.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (EtOH), absolute

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol (0.1 M), carefully add 10% Pd/C (10 mol%).

-

The reaction mixture is placed under a hydrogen atmosphere (balloon or Parr shaker) and stirred vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The Celite® pad is washed with ethanol.

-

The filtrate is concentrated under reduced pressure to afford Ethyl 4-amino-1H-pyrrole-2-carboxylate as a solid, which can often be used in the next step without further purification.

| Reactant | Product | Reagents and Conditions | Typical Yield |

| This compound | Ethyl 4-amino-1H-pyrrole-2-carboxylate | 10% Pd/C, H₂, EtOH, rt, 2-4 h | >95% |

Protocol 2: Sandmeyer Reaction for Bromination

This protocol describes the conversion of the amino group to a bromide via a diazonium salt intermediate. This transformation is key to preparing the substrate for subsequent cross-coupling reactions.[3][9]

Materials:

-

Ethyl 4-amino-1H-pyrrole-2-carboxylate

-

Hydrobromic acid (HBr), 48%

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

Procedure:

-

Suspend Ethyl 4-amino-1H-pyrrole-2-carboxylate (1.0 eq) in 48% HBr (5.0 eq) and cool to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C.

-

In a separate flask, dissolve copper(I) bromide (1.5 eq) in 48% HBr and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

-

Cool the reaction mixture and pour it into water. Extract the product with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield Ethyl 4-bromo-1H-pyrrole-2-carboxylate.

| Reactant | Product | Reagents and Conditions | Typical Yield |

| Ethyl 4-amino-1H-pyrrole-2-carboxylate | Ethyl 4-bromo-1H-pyrrole-2-carboxylate | 1. NaNO₂, 48% HBr, 0 °C; 2. CuBr, 60 °C | 60-70% |

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of the bromopyrrole with an arylboronic acid. This is a powerful method for constructing the biaryl linkages found in many natural products.[4][10]

Materials:

-

Ethyl 4-bromo-1H-pyrrole-2-carboxylate

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Pd(PPh₃)₄

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol (EtOH)

-

Water

Procedure:

-

To a degassed solution of Ethyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) and the arylboronic acid (1.2 eq) in a 2:1:1 mixture of toluene:ethanol:water, add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously.

-

Monitor the reaction by TLC. The reaction is typically complete in 6-12 hours.

-

Cool the reaction to room temperature and dilute with water. Extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography to afford the desired coupled product.

| Reactants | Product | Reagents and Conditions | Typical Yield |

| Ethyl 4-bromo-1H-pyrrole-2-carboxylate, 4-methoxyphenylboronic acid | Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | 75-85% |

| Ethyl 3-bromo-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate, 3,4-dimethoxyphenylboronic acid | Ethyl 3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | 70-80% |

Protocol 4: Hydrolysis of the Ethyl Ester

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a necessary step for the final amide coupling.

Materials:

-

Ethyl pyrrole-2-carboxylate derivative

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the ethyl pyrrole-2-carboxylate derivative (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.

-

Add LiOH (3.0 eq) and stir the reaction at room temperature until TLC indicates complete consumption of the starting material (typically 2-4 hours).

-

Concentrate the reaction mixture to remove the organic solvents.

-

Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under high vacuum to yield the carboxylic acid.

Protocol 5: Amide Coupling to form Lukianol A

This final step involves the coupling of the pyrrole carboxylic acid with the appropriate amine to complete the synthesis of Lukianol A.

Materials:

-

Pyrrole-2-carboxylic acid derivative

-

(3,4-Dimethoxyphenyl)methanamine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of the pyrrole-2-carboxylic acid (1.0 eq) and (3,4-dimethoxyphenyl)methanamine (1.1 eq) in DMF, add HBTU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous NaHCO₃, brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography to afford Lukianol A.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active natural products. Its strategic utility stems from the facile and selective transformations of the nitro group, which allows for the introduction of diverse functionalities and the construction of intricate molecular architectures. The proposed synthesis of Lukianol A presented herein serves as a practical illustration of how this readily available starting material can be employed in a modular and efficient synthetic strategy. The detailed protocols provide a solid foundation for researchers to adapt and apply these methods to their own synthetic targets, thereby accelerating the discovery and development of new therapeutic agents.

References

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of Ethyl 4-nitro-1H-pyrrole-2-carboxylate

Introduction

Ethyl 4-nitro-1H-pyrrole-2-carboxylate (CAS No. 5930-92-7) is a pivotal intermediate in the synthesis of a variety of biologically active molecules and advanced materials.[1][2] Its unique molecular architecture, featuring a pyrrole ring functionalized with both an electron-withdrawing nitro group and an ethyl ester moiety, makes it a versatile building block in medicinal chemistry and organic synthesis.[1][3] The compound serves as a precursor for the development of novel therapeutics, particularly in oncology and neurology, and is also utilized in the creation of agrochemicals and advanced materials like conductive polymers.[1]

Given its significance, the unambiguous structural confirmation, purity assessment, and comprehensive characterization of this compound are of paramount importance for researchers, scientists, and drug development professionals. This document provides a detailed guide to the essential analytical methods for its characterization, outlining the underlying principles and offering step-by-step protocols for practical implementation.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the first step in its analytical characterization. These properties are crucial for method development, handling, and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄ | [3] |

| Molecular Weight | 184.15 g/mol | [3] |

| Appearance | White to orange to green powder/crystal | [3] |

| Melting Point | ~174 °C | |

| CAS Number | 5930-92-7 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for structural assignment.

Expected Chemical Shifts and Multiplicities: